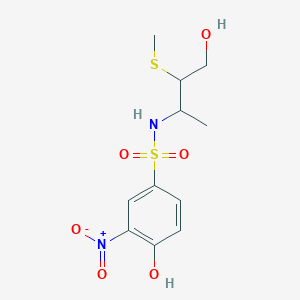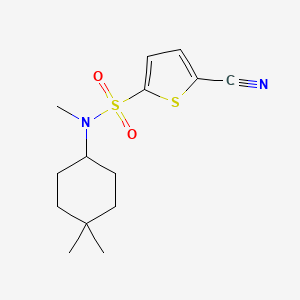![molecular formula C11H20N4O B6633431 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine, also known as OTB, is a small molecule drug that has gained significant attention in the scientific community due to its potential applications in various research fields. OTB is a synthetic compound that belongs to the class of triazole derivatives and has a molecular formula of C10H18N4O.
作用机制
The exact mechanism of action of 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine is not fully understood. However, it has been suggested that 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine can potentially increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has antioxidant properties and can scavenge free radicals. 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and xenobiotics, including cytochrome P450 enzymes. In vivo studies have shown that 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce seizures in animal models of epilepsy.
实验室实验的优点和局限性
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine in lab experiments. For example, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has low solubility in water, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine and to identify its molecular targets.
合成方法
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine can be synthesized using a two-step reaction process. The first step involves the synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid by reacting 4-carboxy-1H-1,2,3-triazole with 4-bromomethyltetrahydrofuran in the presence of a base. In the second step, the carboxylic acid is converted to the amine by reacting it with n-butylamine in the presence of a coupling reagent such as EDCI or HATU. The final product is then purified by column chromatography or recrystallization.
科学研究应用
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have potential applications in various research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In neuroscience, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In cancer research, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have anticancer properties and can potentially be used as a chemotherapeutic agent.
属性
IUPAC Name |
1-[1-(oxan-4-yl)triazol-4-yl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-3-10(12)11-8-15(14-13-11)9-4-6-16-7-5-9/h8-10H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVGOQWHHDCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CN(N=N1)C2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)


![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)